1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the pyrrolone core through cyclization reactions.
Step 2: Introduction of the dimethylaminoethyl group via alkylation or amination reactions.
Step 3: Attachment of the propoxyphenyl and thiophene-2-carbonyl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino group may interact with receptors, while the thiophene-2-carbonyl group may bind to enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of a propoxy group.
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-ethoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h5-10,14,19,26H,4,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZMPPGPFEDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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